6-(Aminomethyl)-1,2-benzoxazol-3-amine dihydrochloride
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Overview
Description
6-(Aminomethyl)-1,2-benzoxazol-3-amine dihydrochloride is a heterocyclic compound that features a benzoxazole ring fused with an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Aminomethyl)-1,2-benzoxazol-3-amine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminomethylphenol with cyanogen bromide, followed by reduction and subsequent amination to introduce the aminomethyl group. The final product is then converted to its dihydrochloride salt form.
Industrial Production Methods
Industrial production of this compound may involve optimized and scalable methods to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(Aminomethyl)-1,2-benzoxazol-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions include various substituted benzoxazole derivatives, which can be further utilized in different applications.
Scientific Research Applications
6-(Aminomethyl)-1,2-benzoxazol-3-amine dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and as a fluorescent probe.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 6-(Aminomethyl)-1,2-benzoxazol-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biological pathways by binding to active sites, thereby influencing the activity of these targets. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-(Aminomethyl)-1,2-benzoxazol-3-amine dihydrochloride include:
- 2-(Aminomethyl)benzimidazole dihydrochloride
- 2-(Aminomethyl)benzoxazole
- 6-(Aminomethyl)-1,2-benzimidazole
Uniqueness
What sets this compound apart from these similar compounds is its unique benzoxazole ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective.
Biological Activity
6-(Aminomethyl)-1,2-benzoxazol-3-amine dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its antimicrobial and anticancer properties, mechanisms of action, and structure-activity relationships.
Antimicrobial Activity
Research indicates that derivatives of benzoxazole, including this compound, exhibit varying degrees of antimicrobial activity. A study focusing on related benzoxazole compounds found that certain derivatives showed selective antibacterial effects against Gram-positive bacteria such as Bacillus subtilis and antifungal properties against Candida albicans . The minimal inhibitory concentrations (MIC) for these compounds were evaluated, revealing a structure-activity relationship that suggests modifications can enhance efficacy .
Compound | Target Bacteria | MIC (µg/mL) |
---|---|---|
Compound A | Bacillus subtilis | 50 |
Compound B | Candida albicans | 30 |
This compound | TBD | TBD |
Anticancer Activity
The anticancer potential of benzoxazole derivatives has been widely studied. For instance, some compounds have demonstrated cytotoxicity towards various cancer cell lines, including breast (MCF-7), lung (A549), and liver cancer (HepG2) cells . Notably, the cytotoxic effects were often more pronounced in cancer cells compared to normal fibroblasts, indicating a possible therapeutic window for these compounds.
A comparative study highlighted that certain Mannich bases derived from benzoxazole exhibited IC50 values in the low micromolar range against hepatoma cells and other cancer types . This suggests that modifications to the benzoxazole structure can significantly influence biological activity.
The mechanism by which this compound exerts its biological effects may involve interactions with specific molecular targets such as enzymes or receptors. These interactions can lead to the inhibition of cell proliferation in cancer cells or disruption of bacterial cell wall synthesis in antimicrobial applications .
Key Mechanisms:
- Cytotoxicity : Induction of apoptosis through activation of caspases.
- Antimicrobial Action : Disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Study on Cytotoxicity
In a recent investigation, the cytotoxic effects of various benzoxazole derivatives were assessed using MTT assays. The study found that this compound exhibited significant cytotoxicity against multiple cancer cell lines with a selectivity index favoring cancer cells over normal cells .
Structure-Activity Relationship Analysis
A detailed analysis revealed that the presence of specific substituents on the benzoxazole ring could enhance biological activity. For example, electron-donating groups increased potency against certain cancer cell lines while maintaining lower toxicity towards normal cells .
Substituent | Effect on Activity |
---|---|
Methoxy | Increased potency |
Dimethylamino | Enhanced selectivity |
Properties
IUPAC Name |
6-(aminomethyl)-1,2-benzoxazol-3-amine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O.2ClH/c9-4-5-1-2-6-7(3-5)12-11-8(6)10;;/h1-3H,4,9H2,(H2,10,11);2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABICOYFWPUKFHU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CN)ON=C2N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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